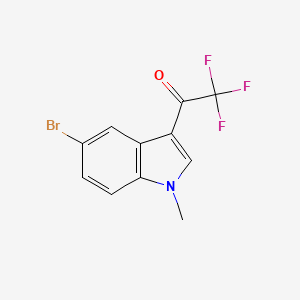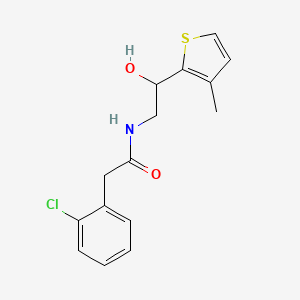![molecular formula C10H9ClN4OS B2856135 4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one CAS No. 869068-65-5](/img/structure/B2856135.png)
4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one, also known as CMST, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazine derivatives and has been studied extensively for its biological and pharmacological properties.
Applications De Recherche Scientifique
Antimicrobial Agent
The 1,2,4-triazole moiety is known for its antimicrobial properties . Compounds with this structure have been used to develop new antimicrobial agents that can be effective against a variety of microorganisms. This particular compound could be explored for its efficacy in inhibiting the growth of bacteria and fungi, potentially leading to the development of new antibiotics or antifungal medications.
Anticancer Research
1,2,4-Triazoles have shown anticancer activity . The presence of the 2-chlorophenyl group may enhance this property, making the compound a candidate for anticancer drug development. Research could focus on its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
Antiviral Applications
The triazole ring is also associated with antiviral activity . This compound could be investigated for its potential to inhibit viral replication, which would be particularly useful in the development of treatments for viral infections.
Agricultural Chemicals
Due to their biological activity, triazole derivatives are often used in crop protection . This compound could be synthesized and tested as a fungicide or insecticide, contributing to the protection of crops from pests and diseases.
Organic Synthesis
In organic chemistry, 1,2,4-triazoles serve as building blocks for the synthesis of more complex molecules . This compound could be used in the synthesis of novel organic compounds with potential applications in materials science or as intermediates in pharmaceutical synthesis.
Enzyme Inhibition
Triazole derivatives can act as enzyme inhibitors . Research into this compound’s ability to inhibit specific enzymes could lead to the development of new drugs for diseases where enzyme regulation is a therapeutic target.
Neurological Disorders
Some triazole compounds have shown promise in treating neurological disorders . This compound’s effects on the central nervous system could be studied, potentially leading to new treatments for conditions like Alzheimer’s disease or epilepsy.
Antioxidant Properties
The antioxidant capacity of triazole derivatives is another area of interest . This compound could be evaluated for its ability to scavenge free radicals, which may have implications in preventing oxidative stress-related diseases.
Mécanisme D'action
Target of Action
Similar compounds, such as 1,2,4-triazoles, have been known to interact with various targets, including heme proteins and cytochrome p-450 .
Mode of Action
It’s worth noting that related compounds often interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involving acetylcholine release at the cholinergic synapsis .
Result of Action
Related compounds have been shown to possess antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, storage conditions such as temperature and light exposure can affect the stability of the compound .
Propriétés
IUPAC Name |
4-amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4OS/c11-8-4-2-1-3-7(8)6-17-10-14-13-5-9(16)15(10)12/h1-5H,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFXNBCIFRMFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=CC(=O)N2N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3-((2-chlorobenzyl)thio)-1,2,4-triazin-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2856052.png)


![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2856057.png)

![1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2856059.png)
![2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2856062.png)
![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2856063.png)
![N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2856064.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2856068.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2856074.png)
